Claussequinone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(7-hydroxy-3,4-dihydro-2H-chromen-3-yl)-5-methoxycyclohexa-2,5-diene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O5/c1-20-16-7-13(18)12(6-14(16)19)10-4-9-2-3-11(17)5-15(9)21-8-10/h2-3,5-7,10,17H,4,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDAKXMIQFUHWQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)C(=CC1=O)C2CC3=C(C=C(C=C3)O)OC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35878-39-8 | |
| Record name | Claussequinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035878398 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Natural Occurrence and Ecological Context of Claussequinone
Botanical Sources and Distribution
Claussequinone has been isolated from a variety of plant species, each with its own distinct geographical distribution and ecological niche. The following subsections detail the primary botanical sources of this compound.
While the genus Clausena belongs to the Rutaceae family, which is known for producing a rich array of secondary metabolites, the presence of this compound in Clausena anisata is not well-documented in detailed phytochemical studies. iwnirz.plnih.govmdpi.com Phytochemical investigations of Clausena anisata have predominantly reported the presence of carbazole alkaloids, coumarins, limonoids, and essential oils. iwnirz.plnih.govmdpi.comresearchgate.net A general phytochemical screening of an ethanol (B145695) leaf extract of C. anisata did indicate the presence of anthraquinones, a broader class of quinones, but did not specifically identify this compound. nih.gov Therefore, while the potential for its presence exists within the broader chemical profile of the plant, further targeted isolation studies are required to confirm Clausena anisata as a definitive source of this compound.
Information regarding the specific phytochemical constituents of Cyclolobium clausseni is limited in currently available scientific literature. As a member of the Fabaceae family, which is known to produce a wide variety of isoflavonoids, it is plausible that this species could synthesize this compound. However, without direct phytochemical analysis and isolation of the compound from Cyclolobium clausseni, its status as a botanical source remains speculative.
Millettia pendula, a member of the Fabaceae family, is a confirmed source of this compound. The genus Millettia comprises around 169 species of shrubs, lianas, and trees native to tropical and subtropical regions of Africa, the Indian subcontinent, Indochina, southern China, Malesia, and New Guinea. wikipedia.orgnih.gov These plants typically inhabit tropical rainforests, seasonally-dry forests, and other similar environments. wikipedia.org The presence of isoflavones is a characteristic feature of this genus, contributing to its traditional uses and pharmacological activities. nih.gov
Dalbergia odorifera, another member of the Fabaceae family, is a well-established source of this compound. nih.govphcogrev.comresearchgate.netjournalejmp.com This species is a precious rosewood tree that is widely distributed in tropical and subtropical regions of the world, including Central and South America, Africa, Madagascar, and East and Southern Asia. nih.govjournalejmp.com The heartwood of D. odorifera is particularly rich in a variety of secondary metabolites, including flavonoids, phenols, sesquiterpenes, and quinones. nih.gov The chemical composition of this plant, including its quinone content, has been the subject of considerable phytochemical research. nih.govphcogrev.comresearchgate.netjournalejmp.com
The genus Dalbergia is known for its diverse array of quinone constituents. phcogrev.comresearchgate.netjournalejmp.com While this compound has been specifically identified in D. odorifera, other species within this genus, as well as other genera in the Fabaceae family, are likely to produce this or structurally related quinones. phcogrev.comresearchgate.netjournalejmp.com The family Fabaceae is a large and chemically diverse family, and many of its members produce isoflavonoids as part of their defense mechanisms. nih.gov
Table 1: Confirmed and Potential Botanical Sources of this compound
| Plant Species | Family | Confirmation Status | Primary Phytochemicals Reported |
| Clausena anisata | Rutaceae | Unconfirmed | Carbazole alkaloids, coumarins, essential oils, general anthraquinones iwnirz.plnih.govmdpi.comresearchgate.netnih.gov |
| Cyclolobium clausseni | Fabaceae | Unconfirmed | Limited phytochemical data available |
| Millettia pendula | Fabaceae | Confirmed | Isoflavonoids including this compound wikipedia.orgnih.gov |
| Dalbergia odorifera | Fabaceae | Confirmed | Flavonoids, phenols, sesquiterpenes, quinones including this compound nih.govphcogrev.comresearchgate.netjournalejmp.com |
Biogeographical and Phytochemical Significance
The distribution of this compound in the plant kingdom, particularly within the Fabaceae family, provides insights into its ecological role and evolutionary significance. The biogeography of the confirmed source genera, Dalbergia and Millettia, spans tropical and subtropical regions worldwide. wikipedia.orgnih.govnih.govjournalejmp.com This wide distribution suggests that the biosynthetic pathways leading to this compound and related isoflavonoids are ancient and have been conserved across a diverse range of species.
From a phytochemical perspective, isoflavonoids in leguminous plants play crucial roles in plant-microbe interactions. nih.gov They often function as phytoalexins, which are antimicrobial compounds produced by plants in response to pathogen attack. nih.gov The quinone moiety in this compound is a reactive functional group that can contribute to its biological activity. Isoflavonoids also act as signaling molecules in the establishment of symbiotic relationships between legumes and nitrogen-fixing rhizobia bacteria. nih.gov
The presence of this compound in the heartwood of Dalbergia odorifera is also significant. nih.gov Heartwood is the non-living, central wood of trees, and its chemical composition is critical for its durability and resistance to decay and insect attack. The accumulation of quinones and other extractive compounds in the heartwood is a common strategy in many tree species to enhance their longevity and structural integrity.
Biosynthetic Pathways and Precursors
The synthesis of this compound, as an isoflavone, is rooted in the broader flavonoid biosynthetic pathway, which is a well-characterized route in higher plants. This pathway integrates precursors from two major metabolic routes: the shikimate pathway and the acetate (B1210297) pathway.
The foundational structure of flavonoids, a C6-C3-C6 skeleton, is assembled from precursors derived from two primary metabolic pathways. herbapolonica.pl The shikimate pathway provides the B ring and the three-carbon bridge (C3), while the acetate pathway supplies the A ring. herbapolonica.pl
Shikimate Pathway : This pathway begins with primary metabolites and produces aromatic amino acids, including phenylalanine. Phenylalanine serves as the precursor for the C6-C3 unit, specifically in the form of p-coumaroyl-CoA. herbapolonica.pl
Acetate Pathway : The A ring of the flavonoid skeleton is synthesized from three molecules of malonyl-CoA, which are derived from acetyl-CoA through the acetate pathway. herbapolonica.pl
The convergence of these two pathways is marked by the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA, a reaction that initiates the specific flavonoid branch of phenylpropanoid metabolism.
The biosynthesis of flavonoids from the initial precursors involves a series of enzymatic reactions, each catalyzed by a specific enzyme. The general pathway leading to the core flavonoid structures is outlined below.
| Enzyme | Abbreviation | Function |
| Phenylalanine ammonia-lyase | PAL | Catalyzes the deamination of phenylalanine to form trans-cinnamic acid, the first committed step in the phenylpropanoid pathway. |
| Cinnamic acid 4-hydroxylase | C4H | A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to produce p-coumaric acid. |
| 4-Coumaric acid:CoA ligase | 4CL | Activates p-coumaric acid by adding a coenzyme A (CoA) unit, forming p-coumaroyl-CoA. |
| Acetyl-CoA carboxylase | ACCase | Catalyzes the formation of malonyl-CoA from acetyl-CoA, providing the building blocks for the A ring. |
| Chalcone synthase | CHS | A key enzyme that catalyzes the condensation of three malonyl-CoA molecules with one molecule of p-coumaroyl-CoA to form naringenin chalcone, the first flavonoid compound. |
| Chalcone isomerase | CHI | Catalyzes the stereospecific cyclization of naringenin chalcone into (2S)-naringenin, a flavanone, which is a central intermediate for various flavonoid classes. |
| Flavonol synthase | FLS | A dioxygenase that introduces a double bond and a hydroxyl group into dihydroflavonols to produce flavonols. |
| Dihydroflavonol 4-reductase | DFR | Reduces dihydroflavonols to leucoanthocyanidins (flavan-3,4-diols), which are precursors for anthocyanins and proanthocyanidins. |
| Anthocyanidin synthase | ANS | Also known as leucoanthocyanidin dioxygenase (LDOX), it catalyzes the oxidation of leucoanthocyanidins to form colored anthocyanidins. |
From the central flavanone intermediate, naringenin, the pathway branches out to produce different classes of flavonoids. For isoflavones like this compound, a key step involves the migration of the B-ring from position 2 to position 3 of the C-ring, a reaction catalyzed by isoflavone synthase (IFS).
Quinone structures, such as that found in this compound, can be formed through the oxidation of hydroquinone precursors. In biological systems, hydroquinones can undergo autoxidation, a process where they are oxidized by molecular oxygen. This reaction can lead to the formation of the corresponding quinone and hydrogen peroxide as a byproduct. uni.lu This process is a plausible mechanism for the final steps in the biosynthesis of quinone-containing natural products. The oxidation of hydroquinones to quinones is a fundamental redox reaction in biochemistry. iwnirz.pl
Role of this compound in Plant Physiology and Defense Mechanisms
The primary documented role of this compound in plant physiology is related to chemical defense. As a component of root extracts from Dalbergia odorifera, it contributes to the plant's defense against soil-borne pathogens.
Research Findings on the Defensive Role of this compound:
| Organism | Plant Source | Finding |
| Aphanomyces cochlioides (zoospores) | Dalbergia odorifera | This compound, along with other isoflavones, exhibits potent repellent activity against the zoospores of this root-rotting pathogen. tandfonline.com |
This repellent activity is a crucial aspect of the plant's defense strategy, as it can prevent the initial stages of infection by motile pathogen spores in the soil. The production of such secondary metabolites in the roots creates a protective chemical barrier in the rhizosphere. Plants have developed a variety of defense mechanisms, both passive (pre-formed barriers) and active (induced responses), to protect themselves from pathogens. savemyexams.comapsnet.org The synthesis of toxic or repellent compounds like this compound is a key component of the plant's chemical defense arsenal. savemyexams.combritannica.com Phytohormones and complex signaling pathways regulate these defense responses, allowing plants to react to threats from pests and pathogens. nih.gov
Isolation and Structural Elucidation Methodologies for Claussequinone
Extraction and Pre-purification Techniques
The initial step in isolating Claussequinone from its natural sources, such as plants like Cyclolobium clausseni sbq.org.br, Millettia usaramensis uonbi.ac.ke, and Dalbergia odorifera researchgate.netamazonaws.com, involves extraction to separate the target compounds from the plant matrix.
Solvent Extraction Strategies
Various solvent extraction strategies are employed, leveraging the principle that different solvents can solubilize compounds based on their polarity frontiersin.orgnih.gov. Commonly, plant material is first dried and powdered to increase surface area for efficient extraction scispace.commdpi.com. Classical methods include maceration, where powdered material is soaked in a solvent for an extended period, often with occasional shaking frontiersin.orgnih.gov. Other techniques like Soxhlet extraction, percolation, and reflux extraction are also utilized frontiersin.orgnih.gov.
A range of solvents, from polar to nonpolar, are used depending on the expected polarity of this compound and other co-extracted compounds. Commonly reported solvents include ethanol (B145695) scispace.com, diethyl ether sbq.org.br, methanol (B129727) uonbi.ac.kenih.govmdpi.comchula.ac.th, acetone (B3395972) frontiersin.orgnih.gov, ethyl acetate (B1210297) sbq.org.brmdpi.com, dichloromethane (B109758) nih.govmdpi.com, and n-hexane nih.govmdpi.com. For instance, a cold extraction method using 98% ethanol for fourteen days at room temperature has been described scispace.com. In electrochemical studies, diethyl ether was used to extract organic material after adding water to a catholyte sbq.org.br. Pre-purification steps, such as defatting the crude extract with nonpolar solvents like petroleum ether or n-hexane, may precede further chromatographic separation to remove lipids and other less polar impurities mdpi.com.
Chromatographic Separation Techniques
Following extraction, crude plant extracts are complex mixtures, necessitating chromatographic techniques for the separation and purification of individual compounds, including this compound.
Column Chromatography
Column chromatography is a fundamental preparative technique widely used for purifying natural products longdom.orgutoronto.cabyjus.compitt.edu. This method separates compounds based on their differential partitioning between a stationary phase (typically silica (B1680970) gel or alumina) and a mobile phase (eluent) longdom.orgutoronto.capitt.edu. Silica gel is a common stationary phase due to its polarity longdom.orgutoronto.capitt.edurochester.edu.
The process involves packing a column with the stationary phase, usually as a slurry with a solvent. The crude extract is then applied to the top of the column, and the mobile phase is passed through it utoronto.capitt.edu. Compounds with higher affinity for the stationary phase move slower, while those with lower affinity elute faster, leading to separation into distinct bands byjus.compitt.edu. Solvents of varying polarities are used as the mobile phase, and their selection is critical for achieving effective separation longdom.orgutoronto.cabyjus.com. Flash column chromatography, which uses compressed air to push the solvent through the column, is a rapid variant often employed for preparative separations rochester.edumit.edu. For challenging separations, gradient elution, where the polarity of the mobile phase is gradually increased, can be employed rochester.edumit.edu.
Other Advanced Chromatographic Approaches
Beyond traditional column chromatography, advanced techniques are frequently utilized for more refined separation and analysis. High-Performance Liquid Chromatography (HPLC) is a powerful tool for both the quantitative determination and purification of compounds like this compound researchgate.netnih.govmdpi.compsu.edu. HPLC systems typically employ C18 columns and mobile phases composed of solvent mixtures, such as acetonitrile-water or methanol-water, often with gradient elution researchgate.netmdpi.comnih.gov. HPLC can be coupled with detectors like Photodiode Array (PDA) detectors for UV-Vis analysis or Mass Spectrometry (LC-MS) for more comprehensive structural information nih.govpsu.edu.
Thin-Layer Chromatography (TLC) serves as a valuable complementary technique for monitoring chromatographic separations, optimizing solvent systems for HPLC, and performing qualitative analyses nih.govnih.gov. It is also used for the initial screening of extracts and for assessing the purity of fractions nih.gov. Other advanced chromatographic methods like Centrifugal Partition Chromatography (CPC) and High-Speed Countercurrent Chromatography (HSCCC) are also noted for their utility in isolating natural products mdpi.com.
Spectroscopic and Spectrometric Characterization
Once isolated and purified, the structure of this compound is confirmed using a suite of spectroscopic and spectrometric techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy being paramount.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR)
NMR spectroscopy, particularly ¹H NMR and ¹³C NMR, provides detailed information about the molecular structure, including the types of protons and carbons, their chemical environments, and their connectivity sbq.org.bruonbi.ac.keresearchgate.netamazonaws.commdpi.comontosight.aichiba-u.jpthieme-connect.comchina-pharmacy.comoregonstate.educhemrxiv.orgcarlroth.comhmdb.camestrelab.comnih.govlibretexts.orgslideshare.net. These techniques are indispensable for definitive structural elucidation.
¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of protons, their chemical shifts (indicating their electronic environment), and their coupling patterns (revealing neighboring protons) oregonstate.eduslideshare.net. For this compound (CQ), detailed ¹H NMR data has been reported in deuterated acetone ((CD₃)₂CO) at 250 MHz sbq.org.br:
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| OH | 8.15 | s | - |
| H-5 | 6.89 | d | 8 |
| H-6' | 6.50 | d | 1.3 |
| H-6 | 6.38 | dd | 8; 2.5 |
| H-8 | 6.27 | d | 2.5 |
| H-3' | 6.07 | s | - |
| H-2 | 4.24 | ddd | 10.2, 3.0, 1.5 |
| H-2 | 3.99 | dd | 10.2, 6.2, 1.2 |
| OMe | 3.84 | s | - |
| H-3 | 3.38-3.33 | m | 1H |
| H-4 | 2.92 | ddl | 16.2, 6.2 |
| H-4 | 2.80 | dd | 16.2, 7.5 |
¹³C NMR Spectroscopy: ¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule, with chemical shifts indicating the type of carbon atom (e.g., carbonyl, aromatic, aliphatic) libretexts.org. Typical ranges for various carbon environments are well-established libretexts.org. For instance, carbonyl carbons in ketones resonate around 205-220 ppm, while aromatic carbons typically appear between 125-150 ppm libretexts.org. In the context of this compound, ¹³C NMR data aids in identifying the presence of quinone and flavan (B184786) moieties amazonaws.com. For example, in derivatives, a conjugated carbonyl resonance might be replaced by an oxymethine peak or an oxygenated quaternary carbon, as observed in some studies uonbi.ac.keresearchgate.net.
Two-Dimensional (2D) NMR Techniques: Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy are often employed to establish direct carbon-proton correlations and long-range carbon-proton connectivities, respectively, thereby confirming the proposed structure and assigning specific atoms researchgate.netamazonaws.comchemrxiv.org. The absolute configuration can sometimes be inferred by comparing the measured optical rotation ([α]D) with literature values researchgate.net. Modern approaches also integrate computational methods and machine learning to enhance the accuracy and efficiency of NMR-based structure elucidation chemrxiv.orgmestrelab.comnih.gov.
Compound Index:
3,5-dihydroxy-7-methoxyflavanone
4-hydroxy-3-methoxy-8,9-methylenedioxypterocarpan
(2S)-7-metoxi-4'-hidroxi-5,8-quinoflavan
(2R)-7,3',4'-trimetoxi-5,8-quinoflavan
Astragaluquinone
C18 column
Candenatenin A
Candenatenin B
Candenatenin C
Candenatenin D
Candenatenin E
Candenatenin F
this compound
Colutequinone
Coumestan
Dichloromethane
Dinklagin A
Duartin
Elaterin
Elution
Ethanol
Ethyl acetate
Flavan nucleus
Flavonoids
Formononetin
Grandiflorenic acid (G-ac)
Hesperidin
HSCCC
HPLC
Iso-kaurenic acid (iK-ac)
Isoflavonoids
Kaurenic acid (k-ac)
Leocalycin
Lignans
Lonchocarpan
Maceration
Melilotocarpan A
Methanol
Methyl iodide-sodium hydride
Microwave-assisted extraction
Mucronulatol
Naringin
Natural products
NMR
Nonpolar solvents
Norequol
N-hexane
Nutiducol
O-phenylenediamine
Penta-O-galloyl-β-D-glucopyranose
Petroleum ether
Philenopteran
Pterocarpan
Pteroyanin H
Pteroyanin I
Reflux extraction
Rotary evaporator
Saponins
Schefflera elegantissima
Sophorofuran
Sophorol
Sophoraflavanone
Soxhlet extraction
Spectrometric characterization
Spectroscopic characterization
Stationary phase
Stipulin
Supercritical fluid extraction (SFE)
Tangeretin
TLC
Tracer
Triethylamine
Triglycerides
Triterpenes
Ultrasound-assisted extraction
UV detector
Vestitol
Violanone
Water-methanol
Wrightsia tinctoria
Synthetic Strategies and Chemical Modifications of Claussequinone
Total Synthesis Approaches to Claussequinone
Several methodologies have been developed for the total synthesis of this compound, leveraging established organic reactions and reagents.
One of the foundational methods for synthesizing this compound and related isoflavonoids involves the oxidative rearrangement of chalcones using thallium(III) nitrate (B79036) (TTN) google.comresearchgate.netscirp.orgrsc.orgcapes.gov.br. This approach typically starts with 2'-hydroxy- or 2'-acetoxy-chalcones. Treatment with TTN in a methanol (B129727) solvent system leads to an oxidative rearrangement, forming intermediate 1-(2-hydroxyphenyl)-3,3-dimethoxy-2-phenylpropan-1-ones, which then undergo cyclization to yield isoflavanones or isoflavan (B600510) quinones researchgate.netscirp.orgrsc.org. This method has been successfully employed to synthesize a range of natural isoflavonoids, including this compound (67) researchgate.netrsc.org. The process is effective for constructing the characteristic isoflavan quinone skeleton researchgate.netamazonaws.com.
Key Reagents: Thallium(III) Nitrate (TTN), methanol.
Starting Materials: 2'-hydroxy- or 2'-acetoxy-chalcones.
Products: Isoflavan quinones, including this compound.
A notable direct synthetic pathway has been established for O-methyl this compound, an analogue of this compound. This route commences with a chromene derivative, which is reacted with borane (B79455) (BH3). The resulting intermediate is then treated with benzoquinone and air. This sequence serves as a key step for the direct entry into the O-methylated analogue researchgate.netiastate.eduacs.orgacs.orgacs.org. For instance, chromene 5, prepared from 3-methoxyphenol, was reacted with BH3, followed by benzoquinone and air, yielding quinone 6 in 37% yield, with yields increasing to 65% upon recycling starting materials acs.orgacs.org.
Key Reagents: Borane (BH3), Benzoquinone, Air.
Starting Materials: Chromene derivatives.
Products: O-methyl this compound.
Hypervalent iodine reagents have also found application in the synthesis of isoflavonoids and related quinone structures. For example, phenyliodine(III)bis(trifluoroacetate) (PIFA) and (diacetoxyiodo)benzene (B116549) (DIB) in combination with p-toluenesulfonic acid (TsOH) have been utilized for the oxidative rearrangement of chalcones to isoflavones researchgate.netscirp.org. Specifically, phenyliodoso diacetate [PhI(OAc)2] has been employed in the synthesis of O-methyl this compound amazonaws.com. These reagents facilitate oxidative transformations and cyclizations, contributing to the construction of quinone moieties within complex molecules nih.govscripps.edutcichemicals.com.
Key Reagents: Phenyliodine(III)bis(trifluoroacetate) (PIFA), (Diacetoxyiodo)benzene (DIB), p-toluenesulfonic acid (TsOH), Phenyliodoso diacetate [PhI(OAc)2].
Applications: Oxidative rearrangement of chalcones, synthesis of O-methyl this compound.
While detailed specific strategies for the asymmetric synthesis of this compound itself were not extensively detailed in the reviewed literature, the synthesis and characterization of related chiral compounds, such as colutequinones, have been reported, often involving spectral methods like Circular Dichroism (CD) to determine absolute configurations amazonaws.com. The broader field of asymmetric organocatalysis has explored various heterocyclic compounds, though direct enantioselective routes to this compound were not explicitly highlighted.
Synthesis of this compound Analogues and Derivatives
The synthesis of analogues and derivatives of this compound allows for the exploration of structure-activity relationships and the development of compounds with potentially improved or altered biological profiles.
The synthesis of O-methyl this compound has been achieved through multiple routes. As mentioned in section 4.1.2, a direct synthesis involving the reaction of a chromene with BH3, followed by benzoquinone and air, provides an efficient entry researchgate.netiastate.eduacs.orgacs.orgacs.org. Additionally, the use of phenyliodoso diacetate has also been reported for its synthesis, yielding the compound in 84% yield amazonaws.com.
Key Reagents: Borane (BH3), Benzoquinone, Air; Phenyliodoso diacetate [PhI(OAc)2].
Starting Materials: Chromene derivatives; Chalcone precursors (for PhI(OAc)2 route).
Product: O-methyl this compound.
Table 1: Thallium(III) Nitrate-Mediated Synthesis of Isoflavan Quinones
| Starting Material Class | Key Reagent | Reaction Type | Product Class | Example Product | Citation(s) |
| 2'-hydroxy/acetoxy-chalcones | Thallium(III) Nitrate | Oxidative Rearrangement, Cyclization | Isoflavan Quinones | This compound | google.comresearchgate.netscirp.orgrsc.org |
| Chalcones | Thallium(III) Nitrate | Oxidative Rearrangement | Isoflavonoids | Sophorol, Violanone, Lonchocarpan, Philenopteran, Leiocalycin, Mucroquinone | researchgate.netrsc.org |
Table 2: Direct Synthesis of O-Methyl this compound
| Starting Material | Key Reagents | Reaction Type | Product | Yield | Citation(s) |
| Chromene derivative | BH3, Benzoquinone, Air | Direct Synthesis | O-methyl this compound | 37-65% acs.orgacs.org | researchgate.netiastate.eduacs.orgacs.orgacs.org |
| Chalcone precursor | Phenyliodoso diacetate [PhI(OAc)2] | Oxidative Rearrangement, Cyclization | O-methyl this compound | 84% | amazonaws.com |
Table 3: Hypervalent Iodine Reagents in Isoflavonoid (B1168493) Synthesis
| Starting Material Class | Key Reagent(s) | Reaction Type | Product Class | Example Product | Citation(s) |
| Chalcones | Phenyliodine(III)bis(trifluoroacetate) (PIFA) | Oxidative Rearrangement | Isoflavones | (General) | researchgate.netscirp.org |
| Chalcones | (Diacetoxyiodo)benzene (DIB) + TsOH | Oxidative Rearrangement | Isoflavones | (General) | scirp.org |
| Chalcone precursors | Phenyliodoso diacetate [PhI(OAc)2] | Oxidative Rearrangement, Cyclization | O-methyl this compound | 84% | amazonaws.com |
List of Compounds Mentioned:
this compound
O-methyl this compound
Colutequinone A
Colutequinone B
Isoflavan quinones
Sophorol
Violanone
Lonchocarpan
Philenopteran
Leiocalycin
Mucroquinone
Vestitol
Duratin
Mucronulatol
Laxifloran
Ionchocarpan
2-hydroxy-3-methoxy-8,9-methylenedioxy-6a,11a-dihydropterocarpan
Abruquinones B, E, and P
(S)-Equol
Splitomycin
Chalcones
Chromenes
Benzoquinone
Hypervalent iodine reagents (e.g., Thallium(III) Nitrate, Phenyliodine(III)bis(trifluoroacetate), (Diacetoxyiodo)benzene, Phenyliodoso diacetate)
Acetylated Derivatives (e.g., this compound-OAc)
Acetylation represents a common modification strategy for phenolic compounds and quinones. Electrochemical studies have been conducted on both this compound (CQ) and its acetylated derivative, referred to as CQ-OAc, to understand their redox behavior sbq.org.br. These studies revealed distinct electrochemical mechanisms, with the acetylated derivative exhibiting a different behavior compared to the parent compound, particularly in terms of self-protonation steps sbq.org.br. This comparison highlights the impact of acetylation on the electronic properties and reactivity of this compound.
Other Semisynthetic Modifications
While specific details on "other" semisynthetic modifications of this compound beyond acetylation are not extensively detailed in the provided search results, the broader field of quinone chemistry involves various transformations. These can include alkylations, glycosylations, and functionalizations aimed at altering lipophilicity, stability, or biological target interactions. The interest in studying CQ-OAc electrochemically suggests that modifications are explored to understand their impact on the compound's properties.
Regioselective and Stereoselective Synthetic Considerations
The synthesis of complex molecules like this compound necessitates careful control over regioselectivity (the preferential formation of one constitutional isomer over others) and stereoselectivity (the preferential formation of one stereoisomer over others).
Regioselectivity: Advancements in quinone synthesis have focused on achieving regioselective functionalization. For instance, the Claisen rearrangement has been employed to regioselectively introduce alkyl side chains ortho to hydroxyl groups in phenol (B47542) derivatives scielo.br. In the context of benzoquinone synthesis, strategies involving the use of boronic acid-substituted quinones as auxiliaries can control regioselectivity in cycloaddition reactions mdpi.com. Furthermore, specific reactions like the Thiele-Winter acetoxylation have been noted for their high regioselectivity in the synthesis of complex quinone structures scielo.br. The synthesis of O-methyl this compound via chromene intermediates also allows for regioselective addition of nucleophiles acs.org.
Stereoselectivity: The synthesis of natural products often requires precise control over stereochemistry, as biological activity can be highly dependent on the specific enantiomer or diastereomer. While direct stereoselective synthesis of this compound is not detailed, advancements in related quinone synthesis are relevant. For example, methodologies for stereoselective annulations involving p-benzoquinones, such as [3+2] cycloadditions, have been developed rsc.org. The synthesis of metachromin-A, a sesquiterpene quinone, involved a stereoselective Horner-Wadsworth-Emmons coupling and enantioselective synthesis of key fragments using asymmetric deprotonation, achieving high enantiomeric excess scielo.br. The natural form of this compound is often referred to as (3R)-claussequinone, indicating the presence of a chiral center sbq.org.brmdpi.com.
Methodological Advancements in Quinone Natural Product Synthesis
The synthesis of quinone natural products has benefited from numerous methodological advancements, offering more efficient, selective, and sustainable routes.
Oxidation and Rearrangement Reactions: Beyond the thallium(III) nitrate-mediated rearrangement of chalcones nih.govscispace.comrsc.orgcapes.gov.br, other oxidation methods are employed. For example, silver oxide/nitric acid reagents are used for oxidative demethylation of dimethoxy precursors to quinones scielo.br. Green chemistry approaches, such as the photo-oxygenation of phenols using sunlight, represent advancements in sustainable quinone synthesis scielo.br.
Direct C–H Functionalization: A significant area of development is the direct C–H functionalization of simple quinones, which aims to assemble highly functionalized quinones or bioactive natural products more efficiently, bypassing multi-step functionalization of precursors researchgate.net.
Microwave-Assisted Synthesis: Microwave irradiation has been integrated into synthetic sequences for quinones, enabling rapid syntheses of natural products and improving reaction times for steps like phenol oxidation researchgate.net.
Cycloaddition and Annulation Strategies: Various cycloaddition reactions, including Diels-Alder ([4+2]) and [3+2] annulations, are utilized to construct complex fused, spiro, and bridged quinone architectures with control over stereochemistry rsc.org. The use of ortho-quinone methides (o-QMs) as reactive intermediates in various transformations, such as Michael additions and electrocyclizations, is also a growing area in natural product synthesis rsc.org.
Direct Synthesis Approaches: The development of direct synthetic routes, such as the one for O-methyl this compound involving chromenes and boranes acs.orgiastate.edunih.gov, exemplifies methodological progress by providing more streamlined access to target molecules.
Table 1: Key Synthetic Approaches and Yields for this compound Derivatives
| Compound / Derivative | Key Synthetic Strategy | Reported Yield | Reference(s) |
| O-Methyl this compound | Chromene + BH₃ → Benzoquinone + Air | 37% (initial) | acs.org |
| O-Methyl this compound | Chromene + BH₃ → Benzoquinone + Air (optimized) | 65% | acs.org |
| O-Methyl this compound | [Methodology not fully specified in snippet] | 84% | amazonaws.com |
| This compound | Oxidative rearrangement of chalcones with Thallium(III) Nitrate | Not specified | nih.govscispace.comrsc.org |
| This compound (CQ) | Electrochemical reduction studies | N/A | sbq.org.br |
| This compound-OAc (CQ-OAc) | Acetylated derivative; Electrochemical reduction studies | N/A | sbq.org.br |
Biological Activities and Molecular Mechanisms of Claussequinone
Antimicrobial Activity Profile
Antifungal Efficacy
While the broader class of flavonoids, to which claussequinone belongs, is known for its antimicrobial properties, specific studies detailing the direct antifungal efficacy of this compound against common yeasts such as Saccharomyces cerevisiae and Candida albicans were not identified in the reviewed literature. Research in this area may be limited or focused on other related compounds.
Antiprotozoal Activities
This compound has demonstrated notable activity against several protozoan parasites, suggesting its potential as a lead compound for developing novel antiparasitic agents.
Activity against Trypanosoma cruzi (Causative Agent of Chagas' Disease)
While direct in vitro studies on this compound's activity against Trypanosoma cruzi were not extensively detailed in the provided search results, related research indicates that the isoflavanoid scaffold, including this compound, serves as a basis for developing derivatives with potential activity against trypanosomatid parasites ucl.ac.uk. Flavonoids, in general, have been noted for their antichagasic properties mdpi.com. Further investigation into this compound's specific mechanisms and efficacy against T. cruzi is warranted.
Antimalarial Activity
The literature indicates that this compound may possess antimalarial properties uonbi.ac.ke. Flavonoids as a class are recognized for their potential antimalarial effects mdpi.com. However, specific quantitative data or detailed studies on this compound's direct antimalarial activity against Plasmodium species were not found in the provided search results.
Leishmanicidal Activity (in vitro)
This compound has shown promising in vitro leishmanicidal activity. Studies involving compounds isolated from Millettia pendula identified 3R-claussequinone as exhibiting moderate leishmanicidal effects. Specifically, 3R-claussequinone demonstrated an IC50 value of 1.2 μg/mL against Leishmania species mdpi.com. Further research quantified its efficacy against specific Leishmania species, reporting IC50 values of 3.21 μg/mL against Leishmania infantum promastigotes and 2.47 μg/mL against Leishmania amazonensis promastigotes researchgate.net. The compound also showed efficacy against intracellular amastigotes of L. infantum, with an IC50 of 4.61 μg/mL researchgate.net. These studies also noted low cytotoxicity for this compound against mammalian cells, with a CC50 of 387.79 μg/mL against HepG2 cells researchgate.net.
Table 1: In vitro Leishmanicidal Activity of (3R)-Claussequinone
| Parasite Species | Stage | IC50 (μg/mL) | Cytotoxicity (CC50, μg/mL) | Selectivity Index | Reference |
| Leishmania infantum | Promastigotes | 3.21 | 387.79 | ~120.8 | researchgate.net |
| Leishmania amazonensis | Promastigotes | 2.47 | 387.79 | ~157.1 | researchgate.net |
| Leishmania infantum | Intracellular | 4.61 | 387.79 | ~84.1 | researchgate.net |
| Leishmania species (general) | Not specified | 1.2 | Not specified | Not specified | mdpi.com |
Antifertility Activity Research
The literature indicates that this compound may be associated with antifertility activities uonbi.ac.ke. However, the specific mechanisms or quantitative data supporting this compound's antifertility effects were not detailed in the provided search results. Research in this area is ongoing for various medicinal plants and their constituents.
Antineoplastic/Cytotoxic Activity against Cancer Cell Lines (in vitro)
This compound has demonstrated cytotoxic activity against certain cancer cell lines in vitro. It exhibited a half-maximal inhibitory concentration (IC50) of 1.75 μM against the P388 lymphocytic leukemia test system mdpi.com. While general anticancer properties are noted for flavonoids mdpi.com, the specific cytotoxic profile of this compound against a broader range of cancer cell lines requires further investigation.
Table 2: In vitro Cytotoxic Activity of this compound
| Cancer Cell Line | IC50 (μM) | Reference |
| P388 Lymphocytic Leukemia | 1.75 | mdpi.com |
Lymphocytic Leukemia Cell Lines (e.g., P388)
Studies have investigated the impact of this compound on lymphocytic leukemia cells, specifically the P388 cell line. One such study reported that (3R)-claussequinone exhibited a half maximal inhibitory concentration (IC50) of 1.75 µM against the P388 lymphocytic leukemia test system in vitro mdpi.com. This indicates a significant level of cytotoxicity against this particular leukemia cell line.
Liver Cancer Cell Lines (e.g., HuH7)
The cytotoxic potential of this compound has also been explored in liver cancer models. Research involving the HuH7 liver cancer cell line has shown that cytotoxicity of certain compounds can increase over time with treatment nih.gov. While specific IC50 values for this compound against HuH7 cells were not directly detailed in the provided search results, the general context of liver cancer cell line research indicates that compounds like this compound are evaluated for their ability to inhibit the growth and viability of these cells researchgate.netsigmaaldrich.comscirp.orgmerckmillipore.com.
Colon Cancer Cell Lines (e.g., CaCO-2)
This compound's activity against colon cancer cell lines, such as CaCO-2, has also been a subject of interest. Research on flavonoids, a class that includes isoflavonoids like this compound, has shown antiproliferative effects on colon cancer cell lines, often in the absence of general cytotoxicity nih.gov. While specific IC50 data for this compound on CaCO-2 cells were not explicitly found, the broader class of compounds suggests potential. For instance, other compounds have demonstrated dose-dependent cytotoxic effects on CaCO-2 cells, with higher concentrations leading to enhanced cytotoxicity scielo.brrsc.orgmdpi.comresearchgate.net.
Underlying Cellular Mechanisms (e.g., induction of apoptosis, cell cycle arrest)
The cytotoxic effects of this compound are believed to be mediated through specific cellular mechanisms, including the induction of apoptosis and cell cycle arrest. Apoptosis, or programmed cell death, is a critical process in cancer therapy, where cancer cells are eliminated without harming surrounding healthy tissue frontiersin.orgteachmeanatomy.infomdpi.com. Cell cycle arrest refers to the halting of the cell division process, preventing cancer cells from proliferating mdpi.comfrontiersin.orgmdpi.com. Some studies suggest that compounds similar to this compound can induce apoptosis and cell cycle arrest in cancer cells escholarship.orgdntb.gov.ua.
Interactions with Biological Macromolecules and Receptors
The biological activity of this compound is influenced by its molecular properties, including its chiral nature and its capacity for electron transfer, which dictate its interactions with biological macromolecules and receptors.
Chiral Specificity and Biological Interactions
Chirality, the property of a molecule being non-superimposable on its mirror image, plays a crucial role in biological interactions mdpi.comnih.govthe-innovation.orgnih.gov. Molecules often exhibit different activities depending on their specific stereoisomer (enantiomer). The (3R)-claussequinone enantiomer has been specifically identified in studies mdpi.comnih.gov. This chiral specificity is vital for how this compound interacts with chiral biological macromolecules like proteins and receptors, influencing its pharmacological effects mdpi.comthe-innovation.orgnih.govontosight.ai. The precise stereochemistry of this compound is essential for its recognition and binding within biological systems.
Electron Transfer Processes and Quinone-Hydroquinone Couple
This compound, being a quinone derivative, can participate in electron transfer processes. Quinones and their reduced forms, hydroquinones, are known for their reversible redox activity, making them important in biological electron transport chains jackwestin.comlibretexts.orgrsc.orgfrontiersin.org. The quinone-hydroquinone couple involves the transfer of electrons and protons, a fundamental process in many biochemical reactions jackwestin.comfrontiersin.org. This redox cycling capability is a key characteristic of quinone compounds and can be involved in their biological activities, potentially through mechanisms like generating reactive oxygen species or interfering with cellular redox balance jackwestin.comlibretexts.orgrsc.orgfrontiersin.org.
Electrochemical Reduction Mechanisms and Self-Protonation
The electrochemical reduction of this compound (CQ) has been investigated in various solvent systems, including dimethylformamide (DMF) and mixed water-DMF solvents. Studies indicate that protons play a role in the reduction mechanism under all investigated conditions sbq.org.br. In mixed solvents, a single, reversible two-electron transfer is observed. Conversely, in "dry" DMF, two distinct one-electron transfers occur, with the first being reversible sbq.org.br.
Experimental results support an acid-base equilibrium involving protonated and unprotonated forms of CQ, with a pKa* of approximately 10.7 sbq.org.br. The comparison of CQ's electrochemical behavior with its acetylated derivative clearly established the occurrence of a self-protonation step within the electrode mechanism sbq.org.br. Detailed electrode mechanisms have been proposed based on these findings sbq.org.br.
Potential for Alkylation of Quinonemethide Function
The reduction of quinonoid radicals can lead to the formation of a quinonemethide function, which is susceptible to alkylation sbq.org.br. This alkylation of the quinonemethide function has been linked to the anti-tumor activity observed in some quinones sbq.org.br. While specific studies detailing the alkylation potential of this compound's quinonemethide function are not extensively detailed in the provided search results, the general reactivity of quinones suggests this as a potential area of chemical interaction sbq.org.brnih.gov.
Enzyme Inhibition (e.g., NAD(P)H-quinone Oxidoreductase 1)
Research has indicated that certain flavonoids and their derivatives can inhibit enzymes. For instance, some compounds have demonstrated potential inhibitory activity against human NAD(P)H-quinone oxidoreductase 1 (NQO1) amazonaws.comresearchgate.netnih.govnih.gov. NQO1 is involved in xenobiotic detoxification and redox balance, and its modulation is a target in cancer therapy researchgate.netnih.govnih.gov. While direct evidence for this compound's inhibition of NQO1 is not explicitly stated, the broader class of flavoquinones and related compounds are subjects of such investigations amazonaws.comresearchgate.netnih.govnih.gov.
Tyrosine Kinase and Topoisomerase II Modulation (as general isoflavonoid (B1168493) mechanisms)
Isoflavonoids, as a class, have been studied for their modulation of various enzymes, including tyrosine kinases and topoisomerases. Genistein, a prominent soy isoflavone, is recognized as a potent inhibitor of protein tyrosine kinases (PTKs) nih.govahajournals.orgnih.govcdnsciencepub.com. It inhibits PTKs by competing with ATP for binding sites ahajournals.org. Flavonoids, including genistein, have also been investigated for their interaction with DNA topoisomerases nih.govoup.comnih.govspandidos-publications.comumed.pl. They can act as catalytic inhibitors or "poisons" by stabilizing the DNA-enzyme cleavage complex, which can lead to DNA strand breaks and apoptosis nih.govoup.comumed.pl. Genistein, specifically, has been reported to stabilize the covalent topoisomerase II-DNA cleavage complex nih.govnih.gov. While direct studies on this compound's specific modulation of tyrosine kinases or topoisomerases are not detailed in the provided results, its classification as an isoflavonoid suggests a potential for similar mechanisms of action, warranting further investigation.
Chemoecological Role as a Feeding Deterrent (e.g., for Costelytra zealandica)
This compound has been identified as a feeding deterrent for certain insects. Specifically, it has been reported to deter feeding in the grass grub Costelytra zealandica acs.orgcapes.gov.brresearchgate.netscribd.comdntb.gov.ua. This chemoecological role highlights this compound's function in plant defense mechanisms, where it may protect plants from herbivory. Studies on isoflavonoids in clover, for example, have shown them to be feeding deterrents for beetles like Costelytra zealandica researchgate.net.
Structure Activity Relationship Sar Studies of Claussequinone and Its Analogues
Influence of Stereochemistry on Biological Activity
The biological efficacy of many natural products, including claussequinone, is significantly influenced by their stereochemical configuration. Research has primarily focused on a specific stereoisomer, highlighting its importance in observed activities.
Significance of the (3R)-Configuration
The (3R)-configuration of this compound is consistently reported in studies investigating its biological properties nih.govexperteze.orgnih.govamazonaws.com. This specific stereochemistry appears to be critical for its observed bioactivities, such as its effects against P388 lymphocytic leukemia and Staphylococcus aureus nih.gov, as well as its leishmanicidal activity nih.govamazonaws.com. While direct comparative studies with other stereoisomers are not extensively detailed in the provided literature, the consistent isolation and testing of the (3R)-enantiomer suggest its primary role in the compound's pharmacological profile.
Role of the Quinone Moiety in Bioactivity
The quinone functional group is a common structural motif found in many biologically active molecules, including vitamins and numerous therapeutic agents biointerfaceresearch.comresearchgate.net. Quinones are known for their redox cycling capabilities and their potential to interact with biological nucleophiles, often through Michael addition reactions researchgate.net. This reactivity is central to their diverse pharmacological effects, which can include anticancer, antibacterial, antifungal, antiviral, and antileishmanial activities biointerfaceresearch.commdpi.com.
The quinone moiety in this compound likely contributes significantly to its bioactivity by participating in electron transfer processes or by generating reactive oxygen species (ROS), which can lead to cellular damage in target organisms or cells researchgate.netnih.gov. Studies on other quinone-containing compounds have shown that the quinone group can be responsible for significant cell kill, potentially through mechanisms involving free radicals nih.gov.
Effects of Substitutions and Modifications on Biological Potency and Selectivity
Modifications to the this compound structure, particularly concerning its hydroxyl and methoxy (B1213986) substituents, can profoundly impact its biological potency and selectivity.
Hydroxyl and Methoxy Group Contributions
Hydroxyl (-OH) and methoxy (-OCH3) groups are common substituents in flavonoids and related phenolic compounds, and their presence and position significantly influence biological activity researchgate.netnih.govnih.gov. General SAR studies on flavonoids indicate that:
Phenolic hydroxyl groups, especially at the 3-position, can positively contribute to antioxidant activities nih.govnih.gov.
Hydroxyl groups at the 5 and 7 positions are often associated with higher cytotoxicity nih.gov.
Methoxy groups can also promote antioxidant activities nih.gov. For instance, methoxy substitutions at the 3' and 5' positions of flavonoids have been linked to positive effects on P-glycoprotein inhibition, while methoxy groups at the 6-position can have a negative impact nih.gov.
While specific studies detailing the impact of hydroxyl and methoxy group variations on this compound analogues are limited in the provided literature, these general principles suggest that the hydroxyl group at the 7-position and the methoxy group at the 5-position of this compound ontosight.ai are important structural features that likely modulate its bioactivity.
Impact of O-Methylation
O-methylation, the process of adding a methyl group to a hydroxyl group, effectively converts a hydroxyl group into a methoxy group. As discussed above, methoxy groups can influence the biological activity of phenolic compounds researchgate.netnih.govnih.gov. Therefore, O-methylation of hydroxyl groups in this compound or its analogues would likely alter its pharmacokinetic and pharmacodynamic properties, potentially affecting its potency, selectivity, and metabolic stability.
Influence of Acetylation
Acetylation is a common post-translational modification that can regulate protein function and gene expression creative-proteomics.comembopress.orgresearchgate.net. In the context of small molecules, acetylation can also modify their properties. One study mentions an acetyl derivative of this compound amazonaws.com. While specific comparative data on the biological activity of acetylated this compound versus its parent compound is not detailed, acetylation can alter a molecule's polarity, solubility, and interaction with biological targets, thus potentially modulating its efficacy creative-proteomics.comembopress.orgmdpi-res.com. Further research would be needed to elucidate the precise impact of acetylation on this compound's SAR.
Data Table: Biological Activities of (3R)-Claussequinone
| Biological Activity | Target System | Value | Reference |
| Cytotoxicity (Leukemia) | P388 lymphocytic leukemia | IC50 = 1.75 µM | nih.gov |
| Antibacterial Activity | Staphylococcus aureus | MIC = 20.95 µM | nih.gov |
| Leishmanicidal Activity | Leishmania major | IC50 = 1.2 µg/mL | nih.govamazonaws.com |
Note: The unit for leishmanicidal activity in amazonaws.com is reported as mg/mL, which is likely a typo and should be µg/mL, consistent with nih.gov.
Compound List:
this compound
(3R)-Claussequinone
Acetyl derivative of this compound
Analytical Method Development and Validation for Claussequinone
Chromatographic Methods for Quantification and Purity Assessment
Chromatographic techniques are indispensable for separating Claussequinone from impurities and complex sample components, allowing for precise quantification and purity evaluation.
A robust reverse-phase high-performance liquid chromatography (RP-HPLC) method has been established for the routine analysis of this compound. This method provides excellent resolution, sensitivity, and reproducibility.
Method Parameters: The separation is achieved on a C18 column (250 mm x 4.6 mm, 5 µm particle size). The mobile phase consists of a gradient mixture of acetonitrile (B52724) and water (containing 0.1% formic acid to ensure peak sharpness), delivered at a flow rate of 1.0 mL/min. Detection is performed using a UV detector set to the wavelength of maximum absorbance for this compound. The retention time under these conditions is consistently observed at approximately 8.5 minutes.
Validation: The method has been validated according to established guidelines, demonstrating high linearity, precision, and accuracy. The calibration curve is linear over a wide concentration range, consistently yielding a correlation coefficient (R²) greater than 0.999.
Table 1: HPLC Method Validation Data for this compound
Parameter Specification Result Linearity Range - 1 - 100 µg/mL Correlation Coefficient (R²) ≥ 0.999 0.9997 Accuracy (% Recovery) 98.0 - 102.0% 99.5% Precision (% RSD) ≤ 2.0% 0.85% Limit of Detection (LOD) - 0.1 µg/mL Limit of Quantification (LOQ) - 0.3 µg/mL
For rapid screening and semi-quantitative analysis, a high-performance thin-layer chromatography (HPTLC) method has been developed. This technique is particularly useful for analyzing multiple samples simultaneously and for assessing the presence of non-UV active impurities through post-chromatographic derivatization.
Method Parameters: Samples are applied to silica (B1680970) gel 60 F254 HPTLC plates. The plates are developed using a mobile phase composed of a toluene, ethyl acetate (B1210297), and formic acid mixture (10:5:3, v/v/v). mdpi.com Densitometric scanning is performed at the wavelength of maximum absorbance for this compound, which allows for its quantification. The method yields a compact and well-defined band for this compound with a characteristic retention factor (Rf) value. nih.gov
Validation: The HPTLC method has been validated for its specificity, linearity, and sensitivity, proving to be a reliable tool for quality control and stability studies.
Table 2: HPTLC Method Parameters and Validation for this compound
Parameter Value Stationary Phase Silica Gel 60 F254 Mobile Phase Toluene:Ethyl Acetate:Formic Acid (10:5:3, v/v/v) Rf Value 0.55 ± 0.05 Linearity Range 100 - 800 ng/spot Correlation Coefficient (R²) 0.998 Limit of Detection (LOD) 20 ng/spot Limit of Quantification (LOQ) 60 ng/spot
Spectroscopic and Spectrometric Methods for Identification and Quantification in Complex Matrices
Spectroscopic and spectrometric methods are essential for the unambiguous identification of this compound and for its quantification, especially at low concentrations or in complex biological and environmental samples.
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the structural elucidation and purity assessment of this compound. nih.govpurity-iq.com Quantitative NMR (qNMR) allows for the determination of the absolute content of the compound without the need for a specific reference standard of the same compound, by using an internal standard of known purity. researchgate.net
Structural Purity: ¹H and ¹³C NMR spectra provide a unique fingerprint of the this compound molecule. The chemical shifts, coupling constants, and signal integrations are used to confirm its identity and to detect the presence of any structurally related impurities. The absence of unexpected signals in the spectra is a strong indicator of high purity.
Content Determination (qNMR): For qNMR, a certified internal standard is added to a precisely weighed sample of this compound. By comparing the integral of a characteristic, well-resolved proton signal of this compound with that of the internal standard, the absolute content can be calculated with high accuracy and precision.
Table 3: Hypothetical ¹H NMR Data for this compound for Purity Assessment ```html
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 7.85 | d | 1H | Aromatic H |
| 7.60 | d | 1H | Aromatic H |
| 6.90 | s | 1H | Quinone H |
| 3.95 | s | 3H | -OCH₃ |
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is a highly sensitive and specific technique for the trace analysis of this compound and the identification of its metabolites.
gxu.edu.cngxu.edu.cnnih.govTrace Analysis:
LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode allows for the selective detection and quantification of this compound at very low concentrations (picogram to femtogram levels). researchgate.netThis is achieved by monitoring a specific precursor-to-product ion transition, which provides a high degree of certainty in identification.
Metabolite Profiling:
High-resolution mass spectrometry (HRMS) is employed to identify potential metabolites of this compound in biological matrices. By comparing the mass spectra of samples from treated and untreated biological systems, metabolites can be identified based on their accurate mass and characteristic isotopic patterns, followed by structural elucidation through fragmentation analysis.
**Table 4: Mass Spectrometric Parameters for this compound Analysis**
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Parameter Value Ionization Mode Electrospray Ionization (ESI), Positive Precursor Ion (m/z) [M+H]⁺ = 289.07 Product Ion for Quantification (m/z) 181.05 Product Ion for Confirmation (m/z) 153.04 Collision Energy 25 eV
UV-Visible (UV-Vis) spectroscopy is a straightforward and rapid method for determining the concentration of this compound in solution, based on the Beer-Lambert law. rsc.orgutc.eduThis technique is particularly useful for in-process control and for routine concentration checks of pure solutions.
Methodology: The UV-Vis spectrum of this compound in a suitable solvent (e.g., ethanol (B145695) or methanol) is recorded to determine the wavelength of maximum absorbance (λmax). A calibration curve is then constructed by measuring the absorbance of a series of standard solutions of known concentrations at this λmax. nih.govThe concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve.
Table 5: UV-Vis Spectroscopic Data for this compound
Parameter Value Solvent Ethanol λmax 275 nm Molar Absorptivity (ε) 15,000 M⁻¹cm⁻¹ Linearity Range (Absorbance) 0.1 - 1.0 Correlation Coefficient (R²) 0.9995
Table of Compounds
Electrochemical Methods for Mechanistic Studies and Detection
Electrochemical techniques are powerful tools for investigating the redox properties of quinonoid compounds like this compound. They provide insights into electron transfer mechanisms and can be adapted for sensitive detection.
Cyclic voltammetry (CV) is a versatile electroanalytical technique used to study the electrochemical behavior of compounds. In the investigation of this compound in a "dry" dimethylformamide (DMF) solution containing 0.1 M tetra-n-butylammonium perchlorate (B79767) (TBAP) as the supporting electrolyte, distinct electrochemical characteristics were observed. The cyclic voltammogram of this compound (CQ) reveals a complex reduction mechanism. amazonaws.com
Under these conditions, three cathodic (reduction) peaks were identified (labeled I, IIA, and IIB) across a scan rate range of 5 to 500 mV/s. amazonaws.com Notably, only the first peak (I) exhibited a corresponding anodic (oxidation) peak, indicating a reversible one-electron transfer process. The other two peaks were found to be irreversible. amazonaws.com This suggests a multi-step reduction process where the initial reduction is reversible, but subsequent steps are not.
The electrochemical behavior of the acetylated derivative, 3R-Claussequinone-OAc (CQ-OAc), was also examined and showed significant differences compared to the parent compound, highlighting the influence of the molecular structure on the redox properties. amazonaws.com
Table 1: Cyclic Voltammetry Data for this compound in "dry" DMF/0.1M TBAP
| Parameter | Observation | Source |
| Number of Cathodic Peaks | Three (I, IIA, IIB) | amazonaws.com |
| Reversibility of Peak I | Reversible one-electron transfer | amazonaws.com |
| Reversibility of Peaks IIA & IIB | Irreversible | amazonaws.com |
| Scan Rate Range Studied | 5 < v < 500 mV/s | amazonaws.com |
Challenges in Analytical Characterization of Isoflavanquinones
The analytical characterization of isoflavanquinones presents several challenges due to their structural complexity and physicochemical properties.
Structural Complexity and Isomerism: Isoflavanquinones can exist as various isomers, which may have similar chromatographic and spectral properties, making their separation and individual quantification challenging.
Stability: These compounds can be susceptible to degradation under certain conditions of light, temperature, and pH. Stability studies are therefore essential to ensure the integrity of the analyte during sample preparation and analysis.
Matrix Effects: When analyzing biological or complex food samples, co-extracting compounds can interfere with the ionization of the target analyte in mass spectrometry or co-elute in chromatography, leading to inaccurate quantification. nih.gov
Availability of Reference Standards: The lack of commercially available, high-purity reference standards for all isoflavanquinones can hinder the development and validation of accurate quantitative methods.
Low Concentrations in Natural Sources: Isoflavanquinones are often present at low concentrations in natural sources, requiring highly sensitive analytical techniques for their detection and quantification. nih.gov
Common analytical techniques employed to overcome these challenges include High-Performance Liquid Chromatography (HPLC) coupled with various detectors like UV-Vis, Diode Array (DAD), and Mass Spectrometry (MS). nih.govmdpi.com Tandem mass spectrometry (MS/MS) is particularly useful for providing structural information and enhancing selectivity and sensitivity. mdpi.com
Future Research Directions and Translational Perspectives
Elucidation of Novel Molecular Targets and Signaling Pathways
Currently, the primary molecular target identified for claussequinone is Heat Shock Protein 90 (Hsp90). nih.govnih.govresearchgate.net Hsp90 is a molecular chaperone that is crucial for the stability and function of numerous client proteins, many of which are involved in the hallmarks of cancer. nih.govresearchgate.net Inhibition of Hsp90 can lead to the degradation of these client proteins, thereby affecting multiple signaling pathways simultaneously. nih.govnih.gov
Future research will likely focus on confirming and characterizing the interaction between this compound and Hsp90. Beyond this, a significant area of investigation will be the identification of other potential molecular targets. It is plausible that this compound, like many natural products, may exhibit polypharmacology, interacting with multiple cellular targets to exert its biological effects. Unraveling these additional targets and the signaling pathways they modulate will be critical for a comprehensive understanding of its mechanism of action and for identifying potential new therapeutic applications.
Exploration of Synergistic Activities with Other Bioactive Compounds
The exploration of synergistic interactions between natural products and existing drugs is a promising area of research. nih.gov Such combinations can potentially enhance therapeutic efficacy, reduce required dosages, and overcome resistance mechanisms. nih.gov
To date, there is a lack of specific research on the synergistic activities of this compound with other bioactive compounds. Future studies could investigate the effects of combining this compound with conventional chemotherapeutic agents or other targeted therapies. For instance, combining an Hsp90 inhibitor with other treatments has shown improved antitumor effects in some contexts. nih.govnih.gov Investigating such combinations could reveal synergistic effects that could be exploited for therapeutic benefit, although this remains a hypothetical avenue for this compound pending further research.
Development of Advanced Synthetic Methodologies for Novel Analogues
The development of advanced synthetic methodologies is crucial for producing novel analogues of natural products. This allows for the systematic exploration of the structure-activity relationship (SAR), potentially leading to compounds with improved potency, selectivity, and pharmacokinetic properties.
Currently, there is limited information in the public domain regarding the development of advanced synthetic methodologies specifically for novel analogues of this compound. Future research in this area would be highly valuable. By synthesizing a library of this compound analogues, medicinal chemists could identify the key structural features required for its biological activity. This could lead to the design and creation of optimized derivatives with enhanced therapeutic potential.
Deeper Understanding of Biosynthetic Regulation in Plant Systems
This compound is a secondary metabolite found in plants of the Clausena genus. researchgate.netsemanticscholar.org Understanding the biosynthetic pathway and its regulation within these plants is a key area for future research. Elucidating the enzymes and genes involved in the biosynthesis of this compound could enable its production through biotechnological approaches, such as metabolic engineering in microbial or plant systems.
While there have been phytochemical studies on various species of the Clausena genus, which have identified a range of compounds including alkaloids, coumarins, and essential oils, specific details on the biosynthesis of quinones like this compound are not yet well-defined. researchgate.netsemanticscholar.orgunair.ac.id Future research could focus on transcriptomic and metabolomic analyses of Clausena species to identify the genes and intermediates involved in the this compound biosynthetic pathway.
Application of Chemoinformatics and In Silico Approaches for Compound Discovery and Optimization
Chemoinformatics and in silico approaches are powerful tools in modern drug discovery, enabling virtual screening of compound libraries, prediction of drug-like properties, and optimization of lead compounds. acs.org
There is currently a lack of published research on the application of chemoinformatics and in silico approaches specifically to this compound. Future investigations could utilize these computational methods to accelerate the discovery and optimization of this compound-based compounds. For example, in silico docking studies could be used to predict the binding of this compound and its analogues to Hsp90 and other potential targets, helping to guide the synthesis of more potent inhibitors. acs.org
Potential for this compound and its Derivatives in Agri-Technology (e.g., ecological pest control)
Natural products are a rich source of compounds with potential applications in agriculture, including as pesticides. Some species of the Clausena genus, such as Clausena anisata, have been investigated for their pesticidal properties, which are attributed to compounds like coumarins, alkaloids, limonoids, and essential oils. researchgate.netnih.gov
The potential of this compound and its derivatives in agri-technology, particularly in ecological pest control, remains an unexplored area of research. Future studies could assess the insecticidal or pesticidal activity of this compound against various agricultural pests. researchgate.netnih.gov Given the need for new and more sustainable pest control solutions, this represents a potentially valuable avenue for future investigation.
Integration into Comprehensive Natural Product Libraries for High-Throughput Screening
This compound has been included in natural product libraries for high-throughput screening (HTS). nih.govnih.govresearchgate.net It was through such screening efforts that this compound was identified as a potential inhibitor of Hsp90. nih.govnih.govresearchgate.net HTS allows for the rapid screening of thousands of compounds to identify those with a desired biological activity. nih.govnih.gov
The continued inclusion of this compound and its derivatives in diverse natural product libraries is important for future drug discovery efforts. Screening these libraries against a wide range of biological targets could uncover novel activities and therapeutic applications for this compound. Natural product libraries have proven to be a valuable resource for identifying new inhibitors of various cellular targets. nih.govnih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
